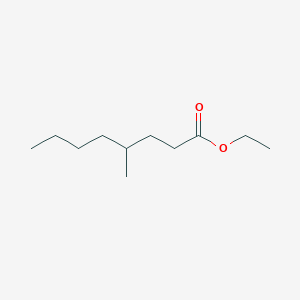

4-méthyloctanoate d’éthyle

Vue d'ensemble

Description

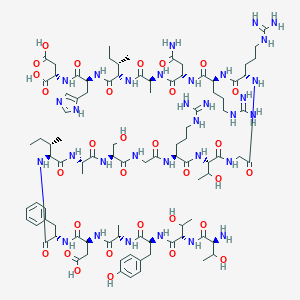

Le chlorhydrate de tranylcypromine est un inhibiteur de la monoamine oxydase utilisé principalement dans le traitement du trouble dépressif majeur. Il s'agit d'une propylamine formée par la cyclisation de la chaîne latérale de l'amphétamine. Ce composé est efficace dans le traitement de la dépression majeure, du trouble dysthymique et de la dépression atypique. Il est également utile dans les troubles paniques et phobiques .

Applications De Recherche Scientifique

Tranylcypromine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on enzyme activity and neurotransmitter levels.

Medicine: Primarily used as an antidepressant in the treatment of major depressive disorder and other mood disorders.

Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in various industrial processes

Mécanisme D'action

Target of Action

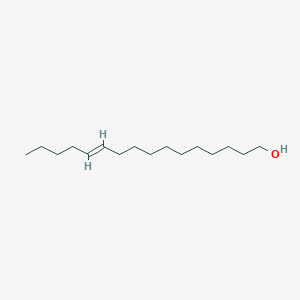

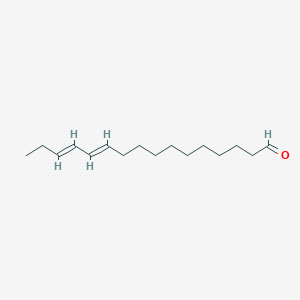

Ethyl 4-methyloctanoate is primarily identified as an insect pheromone . It is specifically recognized as a male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros . The primary targets of this compound are both male and female beetles of the same species .

Mode of Action

The compound interacts with its targets by eliciting a strong electroantennogram response . This means that when the beetles encounter Ethyl 4-methyloctanoate, it triggers an electrical response in their antennae, which is a key part of their olfactory system. This response leads to the attraction of both male and female beetles .

Biochemical Pathways

It is known that the compound plays a crucial role in the signaling and communication among beetles, particularly in aggregation behavior . The compound’s influence on these behaviors suggests that it may affect neurological pathways related to olfaction and behavior.

Result of Action

The primary result of Ethyl 4-methyloctanoate’s action is the aggregation of Oryctes rhinoceros beetles . When released, the compound attracts both male and female beetles, leading to their gathering in a particular location . This aggregation behavior is crucial for various aspects of the beetles’ life cycle, including mating.

Analyse Biochimique

Biochemical Properties

Ethyl 4-methyloctanoate is known to interact with various biomolecules. It is primarily recognized as an insect pheromone, indicating that it interacts with olfactory receptors in insects

Cellular Effects

It is known to elicit a strong electroantennogram response from both male and female insects, suggesting that it influences cell signaling pathways related to olfaction .

Molecular Mechanism

The molecular mechanism of Ethyl 4-methyloctanoate primarily involves its role as an insect pheromone. It is likely to bind to olfactory receptors in insects, triggering a signal transduction pathway that influences behavior

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 4-methyloctanoate has been shown to have significant effects over time. For instance, it was observed that only after five months were significant quantities of Ethyl 4-methyloctanoate produced by male insects . This suggests that the compound has a long-term effect on cellular function in these organisms.

Dosage Effects in Animal Models

It is known that the compound is highly attractive to insects when used in field trapping experiments

Metabolic Pathways

Given its role as an insect pheromone, it is likely metabolized and broken down by enzymes in the insect’s olfactory system

Transport and Distribution

As an insect pheromone, it is likely transported through the air and distributed throughout the environment, where it can be detected by insects .

Subcellular Localization

Given its role as an insect pheromone, it is likely to interact with olfactory receptors located on the cell membrane

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de tranylcypromine est synthétisé par la cyclisation de la chaîne latérale de l'amphétamine. Le processus implique la formation d'un cycle cyclopropane, résultant en un racémique comprenant des quantités égales de (1R,2S)- et (1S,2R)-2-phénylcyclopropan-1-amine .

Méthodes de production industrielle : La production industrielle du chlorhydrate de tranylcypromine implique la synthèse du cycle cyclopropane suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour assurer la formation du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de tranylcypromine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Implique l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Implique généralement des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Peut impliquer des réactions de substitution nucléophile ou électrophile utilisant des réactifs comme les halogènes ou les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation d'acides carboxyliques, tandis que la réduction peut donner des amines primaires ou secondaires .

4. Applications de la recherche scientifique

Le chlorhydrate de tranylcypromine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Étudié pour ses effets sur l'activité enzymatique et les niveaux de neurotransmetteurs.

Médecine : Principalement utilisé comme antidépresseur dans le traitement du trouble dépressif majeur et d'autres troubles de l'humeur.

Industrie : Employé dans la production de produits pharmaceutiques et comme intermédiaire chimique dans divers procédés industriels

5. Mécanisme d'action

Le chlorhydrate de tranylcypromine exerce ses effets en inhibant de manière irréversible et non sélective la monoamine oxydase (MAO). Cette enzyme catalyse la désamination oxydative de plusieurs neurotransmetteurs, notamment la sérotonine, la norépinéphrine, l'épinéphrine et la dopamine. En inhibant la MAO, le chlorhydrate de tranylcypromine augmente les niveaux de ces neurotransmetteurs dans le cerveau, atténuant ainsi les symptômes de la dépression .

Composés similaires :

Phénelzine : Un autre inhibiteur de la monoamine oxydase utilisé dans le traitement de la dépression.

Isocarboxazide : Un dérivé de l'hydrazine et un inhibiteur de la monoamine oxydase.

Sélégiline : Un inhibiteur sélectif de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson et de la dépression.

Unicité : Le chlorhydrate de tranylcypromine est unique en raison de son apparition rapide de l'activité et de sa structure non hydrazine, ce qui le différencie des autres inhibiteurs de la monoamine oxydase comme la phénelzine et l'isocarboxazide. De plus, sa capacité à agir comme un inhibiteur de la recapture de la norépinéphrine et un faible libérateur de dopamine à des doses plus élevées le distingue encore des composés similaires .

Comparaison Avec Des Composés Similaires

Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.

Isocarboxazid: A hydrazine derivative and monoamine oxidase inhibitor.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Uniqueness: Tranylcypromine Hydrochloride is unique due to its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Additionally, its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses further distinguishes it from similar compounds .

Propriétés

IUPAC Name |

ethyl 4-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARNRCIGKRBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971583 | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56196-53-3 | |

| Record name | Oryctalure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryctalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.